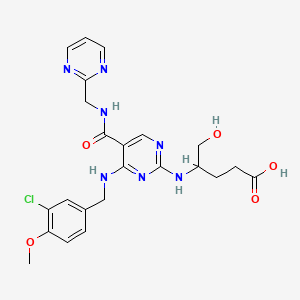
BPR1K871
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Applications De Recherche Scientifique
Business Process Re-Engineering Putting Theory Into Practice
:
- Abstract: This paper discusses the development and application of a methodology for Business Process Reengineering (BPR), focusing on a case study where BPR principles were applied in an organization. The paper reflects on the findings and lessons learned from this project (Fitzgerald & Murphy, 1996).
Best Practice Research and Postbureaucratic Reform :
- Abstract: This research examines best practice research (BPR) as a method for postbureaucratic reform, highlighting its theoretical and practical challenges. It explores the relationship between research and reform in public management, with a focus on best practices and their impact on government structures (Overman & Boyd, 1994).
Wearable Sensors Based Human Behavioral Pattern Recognition Using Statistical Features and Reweighted Genetic Algorithm :
- Abstract: This study presents a novel approach for human behavior pattern recognition (BPR) using wearable sensors. It involves extracting statistical features and employing a reweighted genetic algorithm for feature selection and classification, demonstrating effectiveness in various datasets (Quaid & Jalal, 2019).
The Application of BPR in Seismic Data Processing and Interpretation Management :
- Abstract: This paper explores the use of Business Process Reengineering (BPR) in seismic data processing and interpretation. It discusses creating a unified information management platform and a two-way information flow control model to improve the quality and efficiency of geophysical project management (Fu et al., 2012).
Engineering an E. coli Near-Infrared Light Sensor :
- Abstract: This research discusses the development of a near-infrared light sensor in E. coli using bacteriophytochrome photoreceptor 1 (BphP1). It presents a system that does not require second messenger production and offers rapid response dynamics, with applications in bacterial optogenetics (Ong et al., 2017).
Targeting the Lowest Concentration of a Toxin that Induces a Detectable Metabolic Response in Living Organisms :
- Abstract: This study uses in vivo Nuclear Magnetic Resonance (NMR) to detect the lowest concentration of bisphenol A (BPA) that elicits a metabolic response in organisms. It proposes a rapid and essential analytical tool for toxicity-based research and monitoring (Lane et al., 2020).
Propriétés
Formule moléculaire |
C25H28ClN7O2S |
|---|---|
Poids moléculaire |
526.056 |
Nom IUPAC |
1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
InChI |
InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |
Clé InChI |
MMVLETOTGHDVPQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPR1K871; BPR1K-871; BPR1K 871. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)